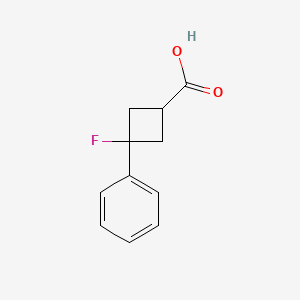

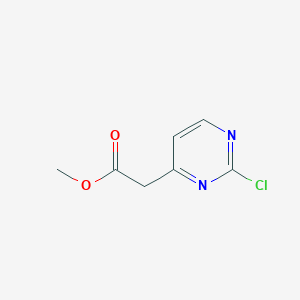

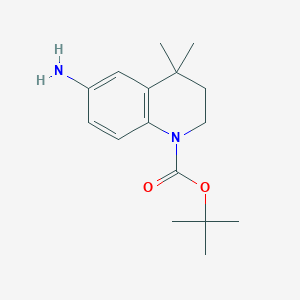

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Overview

Description

“5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is part of the tetrahydroquinoline class of compounds, which are important structural motifs in various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be functionalized at the C (1) position via multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are also highlighted .Scientific Research Applications

Medicinal Chemistry: Neurodegenerative Disease Research

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential in treating neurodegenerative diseases. The compound’s structure is similar to that of tetrahydroisoquinoline analogs, which have shown diverse biological activities against neurodegenerative disorders . Researchers are exploring its use in synthesizing new molecules that can serve as therapeutic agents for diseases like Parkinson’s and Alzheimer’s.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, this compound is utilized in multicomponent reactions (MCRs) to create complex molecules efficiently . MCRs are valued for their ability to improve atom economy, selectivity, and yield, making them a sustainable choice in synthetic methodologies.

Drug Discovery: Antineuroinflammatory Agents

The compound’s derivatives are being investigated for their antineuroinflammatory properties . This is particularly relevant in the search for new drugs that can alleviate inflammation in the nervous system, which is a feature of many chronic neurological diseases.

Biochemistry: Enzyme Inhibition Studies

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is used in biochemical research to study enzyme inhibition . Its role in the development of inhibitors can lead to advances in the treatment of various conditions where enzyme regulation plays a crucial role.

Industrial Applications: Pharmaceutical Intermediates

This compound serves as an intermediate in the pharmaceutical industry, aiding in the synthesis of a variety of drugs . Its versatility in forming different chemical bonds makes it a valuable asset in drug manufacturing processes.

Environmental Applications: Green Chemistry

The compound is also significant in the context of green chemistry, where it’s used to develop environmentally friendly synthetic routes . Its involvement in reactions that minimize waste and avoid the use of toxic reagents aligns with the principles of sustainable chemistry.

Future Directions

Tetrahydroquinolines, including “5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline”, continue to be an area of active research due to their broad range of applications . Future directions may include the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .

properties

IUPAC Name |

5-bromo-1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTDKRYRSHLSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)

![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)